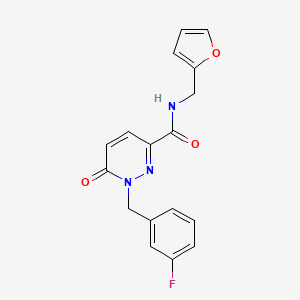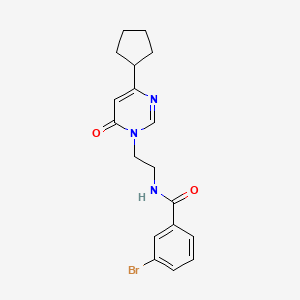
3-bromo-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties and has been the subject of many studies in recent years. In
科学的研究の応用
Cyclization and Novel Ring Systems
Research into compounds similar to "3-bromo-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide" often explores the cyclization of amino carboxamides and related compounds. For instance, Bevan et al. (1986) detailed cyclization processes that yield novel ring systems such as benzopyrano[2,3-d]pyrimidine-4,6-dione from specific bromo and oxochromene carboxamides. These synthetic pathways are crucial for developing new pharmacologically active compounds, highlighting the compound's potential as a precursor in synthesizing complex heterocyclic structures (Bevan et al., 1986).
Anticancer and Anti-inflammatory Agents
The synthesis and evaluation of novel pyrazolopyrimidines derivatives, as reported by Rahmouni et al. (2016), demonstrate potential anticancer and anti-5-lipoxygenase activities. These derivatives, sharing a core structural resemblance with "this compound," suggest its utility in developing new therapeutic agents. The study shows that specific pyrazolopyrimidines exhibit cytotoxic effects against cancer cell lines and inhibit 5-lipoxygenase, an enzyme implicated in inflammation and cancer (Rahmouni et al., 2016).
Antimicrobial Activities
Gad-Elkareem et al. (2011) explored the synthesis of thio-substituted ethyl nicotinate and thieno[2,3-b]pyridine derivatives, leading to compounds with antimicrobial activities. This research signifies the potential of structurally related compounds to "this compound" in serving as templates for developing new antimicrobial agents. The study highlights how modifications in the pyridine and pyrimidine rings can influence the antimicrobial efficacy of these compounds (Gad-Elkareem et al., 2011).
特性
IUPAC Name |
3-bromo-N-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c19-15-7-3-6-14(10-15)18(24)20-8-9-22-12-21-16(11-17(22)23)13-4-1-2-5-13/h3,6-7,10-13H,1-2,4-5,8-9H2,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXHBAOXZGHSQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2415324.png)
![3-(1-Thieno[3,2-d]pyrimidin-4-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2415326.png)
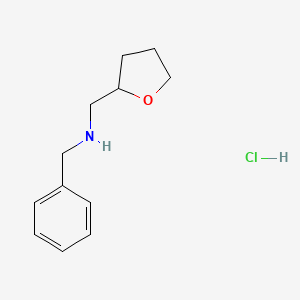
![(Z)-2-{3-[4-(tert-butyl)phenoxy]benzoyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B2415329.png)
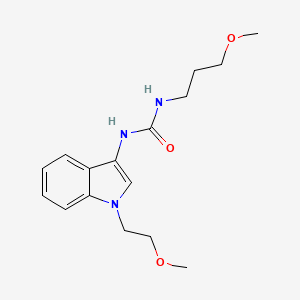
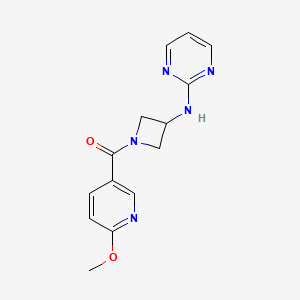
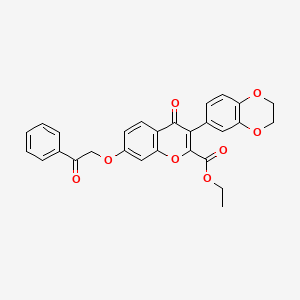
![ethyl 1-hydroxy-1-(trifluoromethyl)-1,5,6,10b-tetrahydro-2H-isoxazolo[3,2-a]isoquinoline-2-carboxylate](/img/structure/B2415336.png)
![(E)-3-[3,4-dimethoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2415338.png)
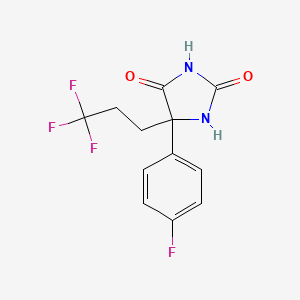
![[(Furan-2-yl)methyl][(3-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B2415342.png)
![tert-Butyl dihydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole-2(3H)-carboxylate](/img/structure/B2415345.png)

